molecular formula C9H16O B2725806 3,3-Dimethylcyclohexane-1-carbaldehyde CAS No. 99017-89-7

3,3-Dimethylcyclohexane-1-carbaldehyde

Cat. No.: B2725806
CAS No.: 99017-89-7
M. Wt: 140.226
InChI Key: TUXUBPZOTSIPJA-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.2227 g/mol . It is a cyclohexane derivative with a carboxaldehyde functional group and two methyl groups attached to the third carbon of the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

3,3-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,3-dimethylcyclohexanol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) . Another method involves the reduction of 3,3-dimethylcyclohexanecarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) . Industrial production methods may involve catalytic hydrogenation of related compounds under specific conditions to achieve high yields.

Comparison with Similar Compounds

3,3-Dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various scientific and industrial applications.

Biological Activity

3,3-Dimethylcyclohexane-1-carbaldehyde (also known as 1-formyl-3,3-dimethylcyclohexane) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C10H18O
Molecular Weight: 158.25 g/mol
IUPAC Name: this compound
CAS Number: 2043-61-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential anti-inflammatory and anticancer properties. The compound's structure allows it to interact with various biological targets, influencing cellular pathways.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition: The aldehyde group can form reversible covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Cell Signaling Modulation: The compound may alter signaling pathways by interacting with receptors or influencing the expression of genes involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Case Study 1: In vitro tests showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. This suggests a moderate level of cytotoxicity against this cell line.
  • Case Study 2: Another study reported that treatment with the compound led to apoptosis in colorectal cancer cells (HT-29), as evidenced by increased caspase activity and DNA fragmentation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

  • Experimental Model: In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerMCF-7~15 μM
AnticancerHT-29Induces apoptosis
Anti-inflammatoryMurine modelDecreased TNF-alpha & IL-6

Properties

IUPAC Name

3,3-dimethylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXUBPZOTSIPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99017-89-7
Record name 3,3-dimethylcyclohexane-1-carbaldehyde
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